molecular formula C22H24N6O2 B10917032 1-ethyl-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917032
M. Wt: 404.5 g/mol
InChI Key: BSBYIFJSTNQOBX-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolopyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid with 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

1-ETHYL-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

  • 1-ETHYL-4-METHOXYCARBONYLPYRIDINIUM IODIDE
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
  • BENZENEMETHANOL, α-ETHYL-4-METHOXY-

Uniqueness: 1-ETHYL-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

1-ethyl-N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-6-27-21-20(15(4)26-27)18(11-13(2)23-21)22(29)24-19-12-14(3)25-28(19)16-7-9-17(30-5)10-8-16/h7-12H,6H2,1-5H3,(H,24,29)

InChI Key

BSBYIFJSTNQOBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC(=NN3C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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